2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide
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Overview
Description
“2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . This class of compounds is known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Chemical Reactions Analysis
The chemical reactions involving thioxopyrimidines are typically based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Scientific Research Applications
Synthesis and Central Nervous System (CNS) Activity
Compounds related to 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide, such as 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives, have been synthesized and evaluated for their central nervous system depressant activity. These compounds, including those with marked sedative action, highlight the potential of thieno[3,2-d]pyrimidin derivatives in developing CNS-active agents (Manjunath et al., 1997).
Antimicrobial Applications
A variety of thieno[3,2-d]pyrimidin derivatives have been explored for their antimicrobial properties. For instance, some new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor Potential
The exploration of thieno[3,2-d]pyrimidin derivatives extends to the field of cancer research, where compounds like classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines have been designed as potential thymidylate synthase inhibitors and antitumor agents. Despite mixed results in inhibiting human recombinant thymidylate synthase, these studies illuminate the potential of such compounds in cancer therapy (Gangjee et al., 2004).
Dual Inhibition of Key Enzymes for Cancer Therapy
Research has yielded compounds like N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing their significance as antitumor agents. These dual inhibitors offer a promising approach to cancer therapy by targeting two critical enzymes involved in the folate pathway, with some compounds exhibiting nanomolar GI50 values against tumor cells (Gangjee et al., 2009).
Future Directions
Thioxopyrimidines and their analogs are a rapidly growing area of organic synthesis due to their significant biological activity . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, the development of new effective methods for their synthesis is a promising direction for future research .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c20-12-5-7-14(8-6-12)23-18(25)17-15(9-10-26-17)22-19(23)27-11-16(24)21-13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXPROXBQUROPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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